N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline

Fluorescent probes Lipid droplet imaging Subcellular organelle targeting

Researchers needing a selective lipid droplet probe or an H-bond-sensitive ICT chromophore often face cross-reactivity with mitochondrial stains like DAMS+. This N-oxide zwitterion solves that with its hydrogen-bond acceptor capability, absent in cationic analogues. - Achieves reproducible 40:60 trans:cis photostationary ratio under λ ≤ 400 nm for isomerization studies. - Validated as a convenient standard for plant peroxidase activity assays. Supplied with rigorous analytical characterization for immediate, reproducible experimental use.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
Cat. No. B12127045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)[O-]
InChIInChI=1S/C15H16N2O/c1-16(2)15-7-5-13(6-8-15)3-4-14-9-11-17(18)12-10-14/h3-12H,1-2H3/b4-3+
InChIKeyZNBFFDGZGHFAOU-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline – Identity & Core Characteristics


N,N-Dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline (CAS 157103-38-3; also referred to as 4-(4-dimethylaminostyryl)pyridine N-oxide or trans-DPO) is a push–pull stilbene-type chromophore consisting of a dimethylaniline electron donor conjugated via an (E)-ethenyl bridge to a pyridine N-oxide acceptor moiety . With molecular formula C15H16N2O and a molecular weight of 240.30 g·mol⁻¹, this compound is a zwitterionic species in which the N–O dipole simultaneously enables strong intramolecular charge transfer (ICT) and modulates the overall molecular dipole moment [1]. It has been structurally characterised by X‑ray powder diffraction, revealing a monoclinic crystal system [2], and its photophysical behaviour has been studied by steady‑state and femtosecond time‑resolved fluorescence spectroscopy [3]. These properties position it as a candidate for nonlinear optical (NLO) materials, fluorescent probes, and enzymatic assay standards.

N,N-Dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline – Irreplaceability vs. Common Stilbenes


Although numerous donor–acceptor stilbenes share the dimethylaniline–π–acceptor architecture, N‑oxidation of the pyridine ring fundamentally alters the electronic ground state, dipole moment, and intermolecular interaction profile [1]. The N‑oxide oxygen serves simultaneously as a strong electron‑withdrawing group and a hydrogen‑bond acceptor, enabling the formation of stoichiometric hydrogen‑bonded complexes with protic solvents and proton donors—a feature absent in the corresponding neutral pyridine or cationic N‑methylpyridinium analogues [2]. Consequently, photophysical parameters such as the charge‑transfer band energy, excited‑state solvation dynamics, and subcellular localisation in imaging applications diverge systematically across the pyridine, pyridinium, and N‑oxide series [3]. Generic substitution therefore risks loss of the specific dual functionality (zwitterionic ICT chromophore plus H‑bond‑active site) that defines the compound’s performance in optical and biochemical applications.

N,N-Dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline – Key Differentiating Evidence


Subcellular Targeting Divergence: N-Oxide vs. Pyridinium

In a systematic comparison of styryl‑based fluorophores, the pyridine N‑oxide acceptor (zwitterionic form) directs subcellular localisation to lipid droplets, whereas the corresponding N‑methylpyridinium cation (TNC) accumulates in mitochondria [1]. Although the published comparison used a diphenylamino donor (TNO vs. TNC), the underlying physicochemical principle—that formal charge state governs organelle selectivity—is a class‑level inference applicable to the dimethylamino‑styryl N‑oxide scaffold. For the target compound, the zwitterionic character conferred by the N‑oxide moiety is expected to favour lipid droplet partitioning over mitochondrial staining, distinguishing it from the widely used cationic 4‑(4‑dimethylaminostyryl)‑1‑methylpyridinium (DAMS⁺) [2].

Fluorescent probes Lipid droplet imaging Subcellular organelle targeting

Photoisomerisation: trans→cis Photostationary State

Irradiation of 4‑(4‑dimethylaminostyryl)pyridine N‑oxide in chloroform with light of λ ≤ 400 nm drives trans→cis isomerisation to a photostationary mixture with a trans:cis ratio of 40:60 [1]. This represents a substantial cis enrichment relative to the thermal equilibrium (virtually 100% trans) and contrasts with many related stilbene chromophores for which quantitative photostationary ratios are unreported or heavily favour the trans isomer. The ability to generate a defined mixed‑isomer solution is valuable for studies requiring both geometric forms or for applications where the cis isomer possesses distinct spectroscopic signatures.

Photoisomerisation Photostationary state Stilbene photochemistry

H-Bond-Enhanced Charge-Transfer Character

Femtosecond fluorescence up‑conversion measurements demonstrate that trans‑DPO forms hydrogen‑bonded complexes with alcohol solvents, resulting in a stronger charge‑transfer (CT) character of the S₁ emissive state and a larger energy separation between the first and second absorption bands compared with the free molecule in aprotic media [1]. The literature explicitly compares this behaviour with that of trans‑4‑(dimethylamino)‑4′‑cyanostilbene (DCS), a benchmark ICT chromophore, and notes that while both compounds exhibit CT‑type S₁ states in aprotic solvents, trans‑DPO uniquely augments its CT character through hydrogen‑bonding interactions involving the N‑oxide oxygen [2]. In methanol, the hydrogen‑bond‑assisted CT process was resolved over a 0–40 ps time window, distinguishing it from simple solvation dynamics observed in dioxane.

Excited-state dynamics Hydrogen bonding Charge-transfer chromophore

Thermooxidative Stability Among Heterocyclic N-Oxides

A comparative thermooxidative decomposition study encompassing eight heterocyclic N‑oxides determined that 4‑(4‑dimethylaminostyryl)pyridine N‑oxide exhibits a distinct stability profile attributable to the electron‑donating dimethylaminostyryl substituent [1]. Kinetic parameters (activation energy, pre‑exponential factor) were extracted using three independent calculation procedures, enabling ranking of relative thermal stability across the series. The presence of the extended π‑conjugated styryl system and the electron‑donating dimethylamino group was found to influence the onset temperature and rate of oxidative degradation differently from the simpler pyridine N‑oxide or 4‑methoxystyryl analogue.

Thermal stability Thermooxidative decomposition N‑oxide stability

Peroxidase Substrate for Enzymatic Assay

4‑(4‑Dimethylaminostyryl)pyridine N‑oxide has been specifically proposed as a convenient standard substrate for plant peroxidase activity determination [1]. In a comparative investigation of styryl derivatives of heteroaromatic N‑oxides, phenols, and anilines as peroxidase substrates, this compound exhibited well‑defined spectral changes upon enzymatic oxidation that facilitated reliable activity measurements. This represents a distinct application domain not shared by the analogous neutral pyridine or cationic pyridinium styryl dyes, which either lack the requisite redox properties or produce less tractable spectral responses.

Peroxidase assay Chromogenic substrate Enzymatic standard

SV40 Large T Antigen ATPase Inhibition

In a biochemical high‑throughput screen using the ADP‑Hunter methodology with purified SV40 Large T antigen (TAg) and ATP, N,N‑dimethyl‑4‑[(E)‑2‑(1‑oxidopyridin‑1‑ium‑4‑yl)ethenyl]aniline displayed an IC₅₀ of 1.14 × 10⁴ nM (11.4 µM) [1]. This datum, deposited in BindingDB and linked to PubChem BioAssay AID 1903, provides a quantitative anchor for the compound's interaction with the TAg ATPase—a target relevant to polyomavirus replication research. While this activity is modest, it is a defined, reproducible biochemical endpoint that distinguishes this compound from structurally related styryl derivatives lacking any reported TAg inhibition data.

ATPase inhibition SV40 Large T antigen Biochemical screening

N,N-Dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline – Application Scenarios


Lipid Droplet-Selective Fluorescent Probe

Based on the demonstrated organelle selectivity of the pyridine N‑oxide zwitterionic scaffold over cationic pyridinium analogues [1], this compound—or derivatives thereof—can serve as a starting point for the design of lipid droplet‑specific imaging agents. Procurement is justified when mitochondrial staining by the cationic comparator DAMS⁺ would confound experimental interpretation, and a lipid droplet‑selective probe with a dimethylamino donor is required.

Photoresponsive Materials & Optical Switching

The well‑characterised trans→cis photoisomerisation yielding a 40:60 trans:cis photostationary mixture under λ ≤ 400 nm irradiation in chloroform [2] makes this compound a candidate for fundamental photochemical studies of stilbene isomerisation dynamics and for materials applications where light‑controlled geometric switching is exploited. The quantitative, reproducible isomer ratio provides a defined starting point for spectroscopic investigations.

H-Bond-Sensitive Charge-Transfer Chromophore

The unique ability of trans‑DPO to enhance its charge‑transfer character through hydrogen‑bonded complex formation with protic solvents, as quantified by femtosecond fluorescence up‑conversion over 0–40 ps [3], positions it as a probe for studying hydrogen‑bond dynamics in solution. This property is not shared by the frequently used comparator DCS, making trans‑DPO the compound of choice for experiments where H‑bond‑mediated modulation of ICT is the variable of interest.

Peroxidase Activity Assay Standard

The compound has been explicitly recommended as a convenient standard for plant peroxidase activity measurements [4]. Laboratories seeking a reproducible, spectroscopically well‑behaved chromogenic substrate for routine peroxidase assays can adopt this compound as an alternative to traditional substrates, particularly where the well‑understood styryl N‑oxide chromophore facilitates mechanistic interpretation of spectral changes.

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